2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core linked to a thiophene ring via an oxadiazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2-phenoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2, Pd/C
Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory and anti-cancer agent.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical transformations.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase-2 (COX-2) and protein kinase B (AKT1), which are involved in inflammatory and cancer pathways.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as BCL2.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-arylacetamide: Similar structure but lacks the oxadiazole ring, which reduces its electronic properties and biological activity.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the oxadiazole and phenoxy groups, limiting its applications in materials science and medicinal chemistry.
Uniqueness
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its combination of the oxadiazole, thiophene, and benzamide moieties, which confer unique electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-11-6-12-26-16)14-9-4-5-10-15(14)24-13-7-2-1-3-8-13/h1-12H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXQPVNJPPFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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